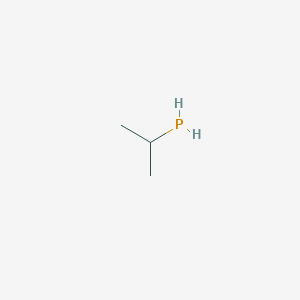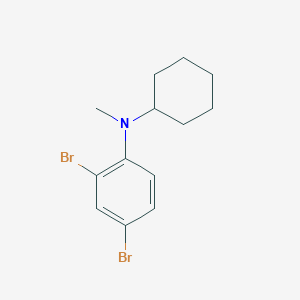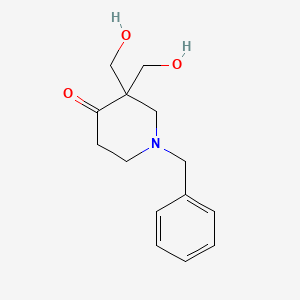
4'-Chloro-2'-fluoro-2-aminobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-2’-fluoro-2-aminobiphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a chloro group at the 4’ position, a fluoro group at the 2’ position, and an amino group at the 2 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-chloro-2’-fluoro-2-aminobiphenyl typically involves multi-step reactions. One common method includes the Suzuki-Miyaura coupling reaction, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of 4’-chloro-2’-fluoro-2-aminobiphenyl may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. For instance, the use of continuous flow reactors can enhance the efficiency of the Suzuki-Miyaura coupling reaction. Additionally, the purification steps, such as recrystallization or chromatography, are scaled up to handle larger quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2’-fluoro-2-aminobiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or amines, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted biphenyl derivatives, nitro compounds, and reduced amines. These products can further undergo additional chemical transformations to yield a wide range of functionalized biphenyl compounds .
Scientific Research Applications
4’-Chloro-2’-fluoro-2-aminobiphenyl has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 4’-chloro-2’-fluoro-2-aminobiphenyl involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the chloro and fluoro groups enhances the compound’s binding affinity and specificity towards these targets. Additionally, the amino group can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
4’-Chloro-2’-fluoro-2-aminobiphenyl can be compared with other biphenyl derivatives such as:
4’-Chloro-2-aminobiphenyl: Lacks the fluoro group, which may result in different reactivity and binding properties.
2’-Fluoro-2-aminobiphenyl: Lacks the chloro group, affecting its chemical stability and interaction with molecular targets.
4’-Chloro-2’-methyl-2-aminobiphenyl: The presence of a methyl group instead of a fluoro group can alter the compound’s hydrophobicity and biological activity.
The uniqueness of 4’-chloro-2’-fluoro-2-aminobiphenyl lies in the combined presence of the chloro, fluoro, and amino groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
627086-26-4 |
|---|---|
Molecular Formula |
C12H9ClFN |
Molecular Weight |
221.66 g/mol |
IUPAC Name |
2-(4-chloro-2-fluorophenyl)aniline |
InChI |
InChI=1S/C12H9ClFN/c13-8-5-6-9(11(14)7-8)10-3-1-2-4-12(10)15/h1-7H,15H2 |
InChI Key |
VMZSXDXCKMYSAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)Cl)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


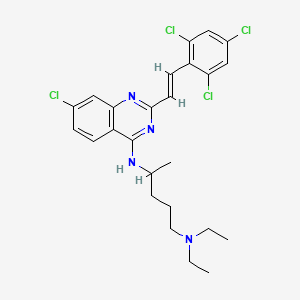
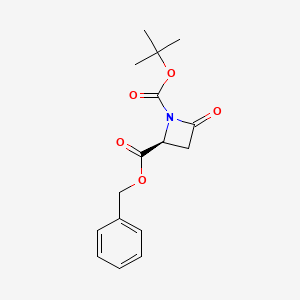
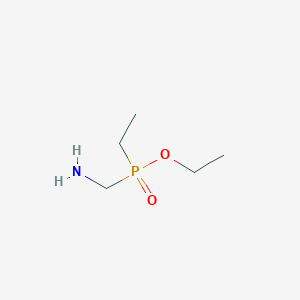
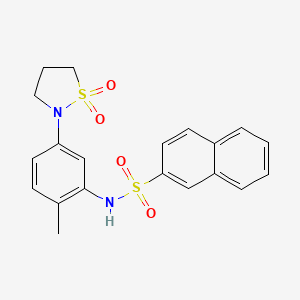
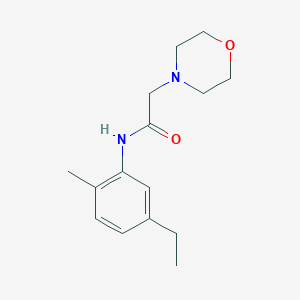
![2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane](/img/structure/B14143639.png)
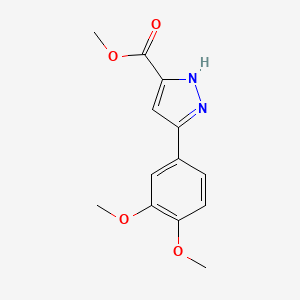
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)
![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)
